9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
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Overview
Description
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a complex organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia can lead to the formation of various indole derivatives . Industrial production methods often involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition-metal complexes, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the indole ring.
Cycloaddition: Indole-based cycloaddition reactions are powerful tools for constructing complex heterocyclic structures.
Common reagents used in these reactions include transition-metal catalysts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Etodolac: A synthetic indole derivative used as an anti-inflammatory drug.
The uniqueness of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
InChI Key |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NO)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Origin of Product |
United States |
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